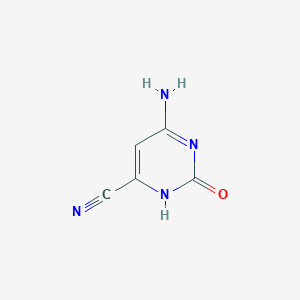
2-((2-Amino-5-chlorobenzyl)(methyl)amino)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-Amino-5-chlorobenzyl)(methyl)amino)acetonitrile is an organic compound with the molecular formula C10H12ClN3 It is a derivative of acetonitrile and contains both amino and chlorobenzyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Amino-5-chlorobenzyl)(methyl)amino)acetonitrile typically involves the reaction of 2-amino-5-chlorobenzyl chloride with methylamine in the presence of a base. The reaction is carried out in an organic solvent such as acetonitrile, and the product is isolated through crystallization or distillation .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-((2-Amino-5-chlorobenzyl)(methyl)amino)acetonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro compounds.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Primary amines.
Substitution: Azides or thiol-substituted compounds.
Scientific Research Applications
2-((2-Amino-5-chlorobenzyl)(methyl)amino)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-((2-Amino-5-chlorobenzyl)(methyl)amino)acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Aminoacetonitrile: A simpler analog with similar reactivity but lacking the chlorobenzyl group.
Methyl 2-amino-5-chlorobenzoate: Shares the chlorobenzyl group but differs in the functional groups attached to the benzene ring.
Uniqueness
2-((2-Amino-5-chlorobenzyl)(methyl)amino)acetonitrile is unique due to the presence of both amino and chlorobenzyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications .
Properties
Molecular Formula |
C10H12ClN3 |
|---|---|
Molecular Weight |
209.67 g/mol |
IUPAC Name |
2-[(2-amino-5-chlorophenyl)methyl-methylamino]acetonitrile |
InChI |
InChI=1S/C10H12ClN3/c1-14(5-4-12)7-8-6-9(11)2-3-10(8)13/h2-3,6H,5,7,13H2,1H3 |
InChI Key |
BWXWOUZBJQZMMC-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC#N)CC1=C(C=CC(=C1)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


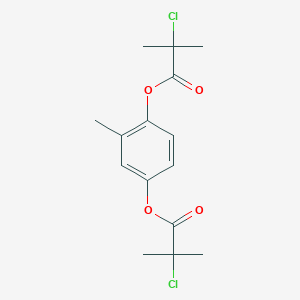
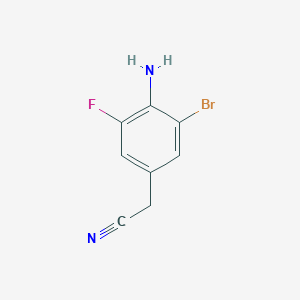
![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile](/img/structure/B13119088.png)
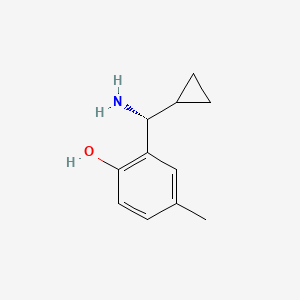


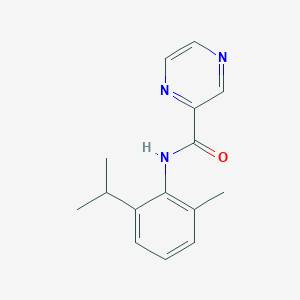




![1,5-Dimethyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B13119142.png)
![Monohydroxyl-[3-chloro-5-trifluoromethylpyridyl]acetic acid](/img/structure/B13119145.png)
